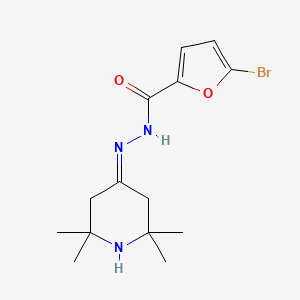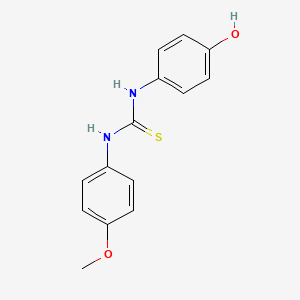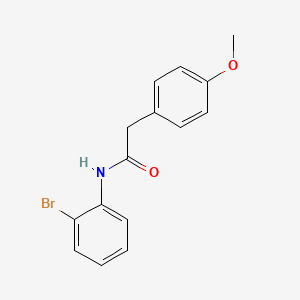
5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide, also known as BTP-2, is a chemical compound that has been widely studied for its potential applications in scientific research. BTP-2 is a selective inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R), which plays a crucial role in intracellular calcium signaling.
Wissenschaftliche Forschungsanwendungen
5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has been widely used in scientific research to study the role of IP3R in various cellular processes. IP3R is a calcium channel that is activated by the second messenger inositol 1,4,5-trisphosphate (IP3), and plays a crucial role in intracellular calcium signaling. 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide is a potent and selective inhibitor of IP3R, and has been used to study the role of IP3R in various cellular processes such as cell proliferation, apoptosis, and autophagy. 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has also been used to study the role of IP3R in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Wirkmechanismus
5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide inhibits IP3R by binding to the channel and stabilizing it in a closed state. This prevents the release of calcium from the endoplasmic reticulum (ER) into the cytosol, which is required for various cellular processes. 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has been shown to be a potent and selective inhibitor of IP3R, with little or no effect on other calcium channels.
Biochemical and Physiological Effects:
5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide inhibits cell proliferation and induces apoptosis in various cancer cell lines. 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has also been shown to induce autophagy in various cell lines. In vivo studies have shown that 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has also been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide is a potent and selective inhibitor of IP3R, and has been widely used in scientific research to study the role of IP3R in various cellular processes. 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has several advantages over other IP3R inhibitors such as heparin and xestospongin C. 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide is more potent and selective than heparin, and does not require the addition of ATP to inhibit IP3R. 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide is also more stable than xestospongin C, and does not require DMSO for solubility. However, 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has some limitations for lab experiments. 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide is a relatively expensive compound, and requires careful handling due to its toxicity.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide. One area of research is the development of more potent and selective IP3R inhibitors based on the structure of 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide. Another area of research is the study of the role of IP3R in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has shown promising results in animal models of these diseases, and further research is needed to determine its potential therapeutic applications. Finally, the development of new delivery methods for 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide could improve its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide involves several steps, starting with the reaction of 2-furoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with hydrazine hydrate to form the hydrazide intermediate, which is then reacted with 2,2,6,6-tetramethyl-4-piperidinone to form the final product, 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide. The synthesis of 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has been optimized over the years, with various modifications to improve the yield and purity of the compound.
Eigenschaften
IUPAC Name |
5-bromo-N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-13(2)7-9(8-14(3,4)18-13)16-17-12(19)10-5-6-11(15)20-10/h5-6,18H,7-8H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSZPYXFCQJFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NNC(=O)C2=CC=C(O2)Br)CC(N1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methoxyphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}acrylamide](/img/structure/B5702035.png)

![2-[(4-chlorobenzyl)thio]-5-ethoxy-1H-benzimidazole](/img/structure/B5702060.png)




![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5702069.png)


![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B5702095.png)

![2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5702110.png)
![1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)